molecular formula C11H10N6O3S B3016023 (Z)-[amino(thiophen-3-yl)methylidene]amino 4-oxo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate CAS No. 1993523-83-3

(Z)-[amino(thiophen-3-yl)methylidene]amino 4-oxo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate

Cat. No. B3016023
CAS RN: 1993523-83-3
M. Wt: 306.3
InChI Key: NOZQNNDSBUXBGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a heterocyclic compound that incorporates a thiophene species . It has a molecular formula of C11H10N6O3S and a molecular weight of 306.3. It is not intended for human or veterinary use and is available for research use only.


Synthesis Analysis

Thiophene and its substituted derivatives are synthesized from enaminones via reactions with different nucleophiles and electrophiles . The structure elucidation of the designed compounds is derived from their spectral information .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It also contains an enaminone, which can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 .


Chemical Reactions Analysis

The reactivity of enaminones is referred to the actuality that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones . In addition, it can be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of related compounds, such as 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines, involves reactions with various substituted aromatic aldehydes, acid chlorides, and two-carbon cyclizing reagents. These processes yield products with potential antimicrobial activity (Taha, 2008).

Biological Activities

  • Various derivatives of the compound show antimicrobial activity. For instance, some synthesized compounds exhibited antibacterial and antifungal properties against a variety of microorganisms (Shiradkar & Kale, 2006).
  • Certain compounds, like triazolothiadiazines and triazolothiadiazoles, have been synthesized and characterized for their antibacterial and insecticidal activities (Holla et al., 2006).
  • Some analogs of this compound, like ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, have shown potential as antituberculous agents, with research focusing on their synthesis and evaluation for tuberculostatic activity (Titova et al., 2019).

Pharmacological Potential

  • The structural modifications and potential pharmacological activities of pyrazole and 1,2,4-triazole derivatives, including those similar to the compound , are a significant area of interest in medicine and pharmacy due to their versatility and efficacy (Fedotov et al., 2022).

Safety and Hazards

The safety and hazards of this compound are not specified in the available literature. It is not intended for human or veterinary use and is available for research use only.

Future Directions

The future directions of research on this compound could involve synthesizing and investigating new structural prototypes with more effective pharmacological activity . Changing the substituents at position-2 of the thiophene ring significantly affects their biological activity . The pyridine side chain derivatives in similar compounds have shown excellent antimicrobial activity , suggesting potential areas for future exploration.

properties

IUPAC Name

[(Z)-[amino(thiophen-3-yl)methylidene]amino] 4-oxo-6,7-dihydro-5H-triazolo[1,5-a]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O3S/c12-9(6-1-4-21-5-6)15-20-11(19)7-8-10(18)13-2-3-17(8)16-14-7/h1,4-5H,2-3H2,(H2,12,15)(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZQNNDSBUXBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(N=N2)C(=O)ON=C(C3=CSC=C3)N)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=C(N=N2)C(=O)O/N=C(/C3=CSC=C3)\N)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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